3-(Dimethylamino)propanamide hydrochloride
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Overview
Description
3-(Dimethylamino)propanamide hydrochloride is a chemical compound with the molecular formula C5H12N2O.ClH and a molecular weight of 152.62 g/mol . It is a derivative of propanamide, where the amide nitrogen is substituted with a dimethylamino group. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propanamide hydrochloride typically involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, followed by hydrogenation to yield the desired product . The reaction conditions often include the use of a solvent and a catalyst to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propanamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide may yield a quaternary ammonium salt, while oxidation may produce an amide oxide .
Scientific Research Applications
3-(Dimethylamino)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propanamide hydrochloride involves its interaction with molecular targets through its dimethylamino group. This group can participate in hydrogen bonding, electrostatic interactions, and nucleophilic attacks, influencing various biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound with similar chemical properties but different applications.
N,N-Dimethylpropane-1,3-diamine: Another similar compound used in the synthesis of surfactants and other chemicals.
Uniqueness
3-(Dimethylamino)propanamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
3-(dimethylamino)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3,(H2,6,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDULRFGFBRPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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